molecular formula C15H23N3O4S B5411496 ethyl 4-{[(benzylamino)sulfonyl]amino}piperidine-1-carboxylate

ethyl 4-{[(benzylamino)sulfonyl]amino}piperidine-1-carboxylate

Cat. No.: B5411496
M. Wt: 341.4 g/mol
InChI Key: OWDSUUTZXPNLTC-UHFFFAOYSA-N
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Description

This compound is a derivative of ethyl 4-amino-1-piperidinecarboxylate , which is a compound containing a piperidine ring, a type of organic compound with a six-membered ring containing one nitrogen atom . The compound you’re asking about has additional benzylamino and sulfonyl groups attached to the piperidine ring.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as mass spectrometry, nuclear magnetic resonance (NMR), and X-ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. For example, the amine group might be involved in reactions with acids, while the carboxylate group might participate in reactions with bases .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be similar to those of other piperidine derivatives. For example, ethyl 4-amino-1-piperidinecarboxylate is a liquid at room temperature, with a density of 1.004 g/mL and a refractive index of 1.483 .

Safety and Hazards

The safety and hazards associated with this compound would likely depend on its specific properties and uses. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future directions for research on this compound would likely depend on its specific properties and potential applications. Piperidine derivatives are often studied for their potential uses in pharmaceuticals and other areas .

Properties

IUPAC Name

ethyl 4-(benzylsulfamoylamino)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4S/c1-2-22-15(19)18-10-8-14(9-11-18)17-23(20,21)16-12-13-6-4-3-5-7-13/h3-7,14,16-17H,2,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDSUUTZXPNLTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NS(=O)(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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